4-(4-Bromo-phenyl)-1H-imidazol-2-ylamine hydrochloride
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Overview
Description
4-(4-Bromo-phenyl)-1H-imidazol-2-ylamine hydrochloride is an organic compound that falls under the category of brominated phenylhydrazines. It is a colorless solid that dissolves in water, alcohols, and ethers. This compound is valuable in the creation of various organic compounds and finds widespread use in diverse scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 4-(4-Bromo-phenyl)-1H-imidazol-2-ylamine hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with 4-bromoaniline.
Formation of Imidazole Ring: The 4-bromoaniline undergoes a cyclization reaction with glyoxal and ammonium acetate to form the imidazole ring.
Hydrochloride Formation: The resulting compound is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves:
Bulk Handling of Reagents: Using larger quantities of 4-bromoaniline, glyoxal, and ammonium acetate.
Optimized Reaction Conditions: Ensuring optimal temperature and pressure conditions to maximize yield.
Purification: Employing industrial purification techniques such as recrystallization and filtration to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
4-(4-Bromo-phenyl)-1H-imidazol-2-ylamine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like hydroxide ions.
Oxidation and Reduction: Reagents such as hydrogen peroxide for oxidation and sodium borohydride for reduction.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used.
Major Products Formed
Substitution Products: Various substituted phenylhydrazines.
Oxidation Products: Oxidized derivatives of the imidazole ring.
Coupling Products: Biaryl compounds formed through Suzuki-Miyaura coupling.
Scientific Research Applications
4-(4-Bromo-phenyl)-1H-imidazol-2-ylamine hydrochloride has numerous applications in scientific research:
Chemistry: Used as a reagent in the synthesis of various organic compounds, including dyes and pharmaceuticals.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(4-Bromo-phenyl)-1H-imidazol-2-ylamine hydrochloride involves the generation of a bromonium ion intermediate when the bromine atom is targeted by a nucleophile. This intermediate then participates in nucleophilic substitution reactions, leading to the formation of novel organic compounds .
Comparison with Similar Compounds
Similar Compounds
- 4-Bromophenylhydrazine hydrochloride
- 4-Bromo-2-nitrophenylhydrazine
- 4-Bromo-2-hydroxybenzaldehyde
Uniqueness
4-(4-Bromo-phenyl)-1H-imidazol-2-ylamine hydrochloride is unique due to its imidazole ring structure, which imparts distinct chemical properties and reactivity compared to other brominated phenylhydrazines. This uniqueness makes it valuable in specific synthetic applications and research studies .
Properties
IUPAC Name |
5-(4-bromophenyl)-1H-imidazol-2-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrN3.ClH/c10-7-3-1-6(2-4-7)8-5-12-9(11)13-8;/h1-5H,(H3,11,12,13);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBYAXFNEZSXPJI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CN=C(N2)N)Br.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrClN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.54 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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